

Comparative Technical Guide: flg22 vs. elf18 MAMPs

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Compound of Interest

Compound Name: *Flagelin 22(TFA)*

Cat. No.: *B1574849*

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Executive Summary

In the field of plant innate immunity, the distinction between "self" and "non-self" relies on the perception of Microbe-Associated Molecular Patterns (MAMPs).[1][2][3] Among these, flg22 (derived from flagellin) and elf18 (derived from Elongation Factor Tu) represent the two most characterized peptide elicitors in the model system *Arabidopsis thaliana*. [4]

While both peptides trigger Pattern-Triggered Immunity (PTI) through Leucine-Rich Repeat Receptor-Like Kinases (LRR-RLKs), they differ fundamentally in their receptor specificity, taxonomic conservation, and susceptibility to specific cellular regulatory mechanisms. This guide provides a granular technical comparison of these two MAMPs, serving as a reference for experimental design in immunobiology and crop protection research.

Molecular Identity & Receptor Specificity

Peptide Structure and Origin

Both flg22 and elf18 are synthetic peptides derived from highly conserved regions of essential bacterial proteins. Their recognition relies on specific epitopes that are critical for bacterial fitness, preventing easy evolutionary escape by the pathogen.

Feature	flg22	elf18
Source Protein	Flagellin (FliC), the main subunit of the bacterial flagellum.	Elongation Factor Tu (EF-Tu), an essential protein for translation.[5]
Peptide Sequence	QRLSTGSRINSAKDDAAGLQIA (22 aa)	Ac-SKEKFERTKPHVNVGTIG (18 aa)
Modifications	None (standard synthesis).	N-terminal Acetylation is strictly required for high-affinity binding.
Conservation	Highly conserved in proteobacteria; variable in some symbionts (e.g., Rhizobium).	Ubiquitous and highly conserved across all bacteria.
Antagonists	Truncated forms (e.g., flg15) can act as weak agonists or competitive inhibitors.	elf12 (first 12 aa) acts as a specific antagonist, binding EFR without activation.

Receptor-Ligand Interaction

The cognate receptors for these MAMPs are distinct but share structural homology and a common co-receptor, BAK1 (BRI1-Associated Receptor Kinase 1).

- FLS2 (Flagellin Sensing 2): Recognizes flg22.[4][6] It contains 28 extracellular LRR motifs. FLS2 is ubiquitous across higher plants (Angiosperms), indicating an ancient evolutionary origin.
- EFR (EF-Tu Receptor): Recognizes elf18.[4][7][8] It contains 21 extracellular LRR motifs.[9] Unlike FLS2, EFR is restricted to the Brassicaceae family. This taxonomic restriction makes EFR a prime candidate for transgenic transfer to crops (e.g., tomato, wheat) to engineer broad-spectrum bacterial resistance.

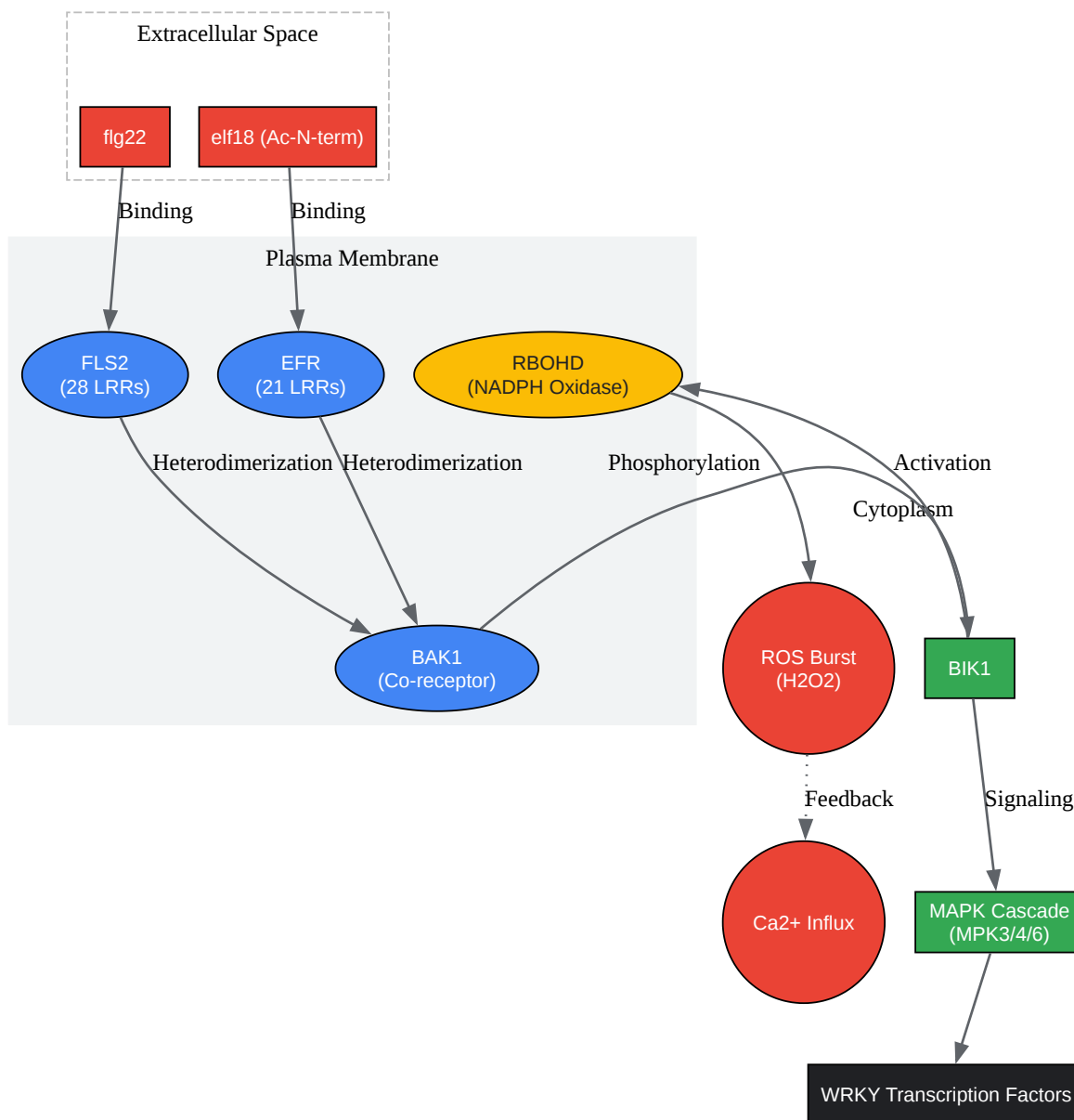
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Critical Insight: The N-glycosylation status of the receptor is more critical for EFR than FLS2. Mutants in the ER quality control machinery (e.g., stt3a) show severely compromised EFR accumulation and elf18 signaling, whereas FLS2 function is often retained.

Signaling Topography

Despite distinct receptors, flg22 and elf18 signaling pathways converge rapidly at the plasma membrane. Both induce the heterodimerization of their respective receptor with BAK1, leading to phosphorylation of the cytoplasmic kinase BIK1.

Convergent Signaling Pathway (Graphviz)



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Figure 1: Convergent signaling pathways of flg22 and elf18. Note the distinct receptor inputs (FLS2 vs. EFR) merging at the BAK1/BIK1 node to trigger common downstream outputs like ROS production and MAPK activation.

Experimental Protocols: Comparative Assays

To accurately compare the potency or kinetics of flg22 and elf18, researchers typically employ the ROS Burst Assay. This assay measures the rapid generation of Reactive Oxygen Species (H₂O₂) using a luminol-peroxidase reporter system.

Standardized ROS Burst Protocol

Objective: Quantify and compare the oxidative burst kinetics triggered by 100 nM flg22 vs. 100 nM elf18 in Arabidopsis leaf discs.

Reagents:

- Elicitor Stocks: 10 mM flg22 and 10 mM elf18 (dissolved in sterile water). Store at -20°C.
- Assay Solution: Sterile H₂O with 20 μM luminol and 10 μg/mL horseradish peroxidase (HRP).
- Plant Material: 4-5 week old Arabidopsis (Col-0) plants, grown under short-day conditions.

Workflow:

- Harvesting: Punch leaf discs (4 mm diameter) using a biopsy punch. Avoid the midvein.
- Equilibration (Critical): Float discs on sterile water in a white 96-well plate (one disc per well) overnight (12-16h) at room temperature.
 - Why? This eliminates the ROS burst caused by the mechanical wounding of the punch, ensuring the signal measured is solely MAMP-triggered.
- Elicitation:
 - Remove the water from the wells carefully.

- Add 100 μ L of Assay Solution containing the elicitor (final conc. 100 nM).
- Include a "Mock" control (Assay Solution + Water).[7]
- Measurement: Immediately place in a plate reader (luminometer). Measure luminescence (RLU) every 1-2 minutes for 60 minutes.

Data Interpretation[2][7][10][11][12][13]

- Kinetics: In wild-type Col-0, both flg22 and elf18 typically trigger a transient ROS burst peaking between 10-15 minutes post-treatment and returning to baseline by 40-50 minutes.
- Amplitude: While generally similar, the amplitude can vary based on leaf age. EFR expression is sometimes lower in older leaves compared to FLS2, potentially resulting in a lower elf18 signal in senescing tissue.

Comparative Data Summary

Parameter	flg22 System	elf18 System
Receptor	FLS2 (Ubiquitous in Angiosperms)	EFR (Brassicaceae specific)
Ligand Sensitivity	High (EC50 ~ 0.1 - 1 nM)	High (EC50 ~ 0.1 - 1 nM)
Binding Requirement	C-terminus of peptide is critical.	N-terminal Acetylation is critical.
Glycosylation Dependence	Low/Moderate. Functional in stt3a mutants.	High. Severely impaired in stt3a mutants.
lncRNA Regulation	Induces ELENA1 (less studied specificity).[5][10]	Strongly induces ELENA1 (lncRNA) which associates with Mediator to boost PR1 expression.[5][10]
Transgenic Potential	Limited (endogenous receptor usually present).	High. Transfer of EFR to Solanaceae/Monocots confers novel resistance.

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